[(4-Methoxyphenyl)methyl](diphenyl)phosphane
Overview
Description
(4-Methoxyphenyl)methylphosphane is an organophosphorus compound with the molecular formula C20H19OP. This compound is characterized by the presence of a phosphine group bonded to a 4-methoxyphenylmethyl group and two phenyl groups. It is commonly used as a ligand in organometallic chemistry and homogeneous catalysis due to its ability to donate electron density to metal centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylphosphane typically involves the reaction of chlorodiphenylphosphine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloride ion is displaced by the phosphine group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
On an industrial scale, the production of (4-Methoxyphenyl)methylphosphane can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound acts as a ligand and forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, aryl halides.
Coordination: Transition metal salts such as palladium chloride, platinum chloride.
Major Products
Oxidation: (4-Methoxyphenyl)methylphosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(4-Methoxyphenyl)methylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its role in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylphosphane primarily involves its role as a ligand in coordination chemistry. The phosphine group donates electron density to metal centers, stabilizing the metal-ligand complex and facilitating various catalytic processes. The compound’s ability to form stable complexes with transition metals makes it an effective catalyst in numerous chemical reactions.
Comparison with Similar Compounds
(4-Methoxyphenyl)methylphosphane can be compared with other similar phosphine compounds such as:
Triphenylphosphine: Unlike (4-Methoxyphenyl)methylphosphane, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in organic synthesis and catalysis.
Tris(4-methoxyphenyl)phosphine: This compound has three 4-methoxyphenyl groups attached to the phosphorus atom. It is used as a ligand in organometallic chemistry and has similar applications to (4-Methoxyphenyl)methylphosphane.
Diphenyl(4-methoxyphenyl)phosphine: This compound has two phenyl groups and one 4-methoxyphenyl group attached to the phosphorus atom. It is also used as a ligand in catalytic reactions.
(4-Methoxyphenyl)methylphosphane is unique due to its specific combination of functional groups, which provides distinct electronic and steric properties, making it suitable for specific catalytic applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19OP/c1-21-18-14-12-17(13-15-18)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTPYQRLYBREMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503458 | |
Record name | [(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896-89-9 | |
Record name | [(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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